1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2-Fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenoxy group, and a benzodiazole ring
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, including the formation of the benzodiazole ring and the attachment of the fluorophenyl and methoxyphenoxy groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenoxy groups may play a role in binding to receptors or enzymes, while the benzodiazole ring can influence the compound’s overall stability and reactivity . Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar compounds to 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one include:
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
- 1-(2-Fluorophenyl)-3-(4-methyl-2-pyridyl)urea
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-34-25-14-6-7-15-26(25)35-17-9-8-16-31-24-13-5-3-11-22(24)30-28(31)20-18-27(33)32(19-20)23-12-4-2-10-21(23)29/h2-7,10-15,20H,8-9,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWOPTUZNJPBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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